

# M4 Agonists in Schizophrenia: A Comparative Review of a New Therapeutic Frontier

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Direclidine |           |
| Cat. No.:            | B15619929   | Get Quote |

A new wave of therapeutic agents targeting the muscarinic M4 acetylcholine receptor is poised to reshape the treatment landscape for schizophrenia. These M4 agonists offer a novel mechanism of action, moving beyond the dopamine D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis of the leading M4 agonists in clinical development, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating dopamine release in the striatum, a key brain region implicated in psychosis.[1][2] Activation of M4 receptors is expected to reduce the hyperactivity of the dopaminergic system associated with the positive symptoms of schizophrenia, without the direct blockade of D2 receptors that can lead to significant side effects.[3][4]

This review focuses on the most advanced M4 agonists in clinical trials: KarXT (xanomeline-trospium), emraclidine (CVL-231), and NBI-1117568. We will also touch upon emerging candidates to provide a comprehensive overview of the field.

## Mechanism of Action: Diverse Approaches to M4 Activation

The M4 agonists currently in development employ different pharmacological strategies to achieve their therapeutic effect.



- KarXT (Xanomeline-Trospium): Developed by Karuna Therapeutics (a subsidiary of Bristol Myers Squibb), KarXT combines xanomeline, a muscarinic agonist that stimulates both M1 and M4 receptors, with trospium, a peripherally acting muscarinic antagonist.[3][5][6] Xanomeline's central action on M1 and M4 receptors is believed to contribute to its antipsychotic and pro-cognitive effects, while trospium mitigates the peripheral cholinergic side effects associated with xanomeline.[6][7] The U.S. Food and Drug Administration (FDA) approved KarXT, now branded as Cobenfy, for the treatment of schizophrenia in adults in September 2024.[3][8][9]
- Emraclidine (CVL-231): Developed by Cerevel Therapeutics (a subsidiary of AbbVie),
  emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.[2][10][11] As a PAM,
  emraclidine does not directly activate the M4 receptor but enhances its response to the
  endogenous neurotransmitter acetylcholine.[11] This selective modulation is intended to
  provide antipsychotic effects with a potentially improved side-effect profile compared to
  broad-acting muscarinic agonists.[2][12][13]
- NBI-1117568: Developed by Neurocrine Biosciences, NBI-1117568 is a selective M4
  orthosteric agonist.[1][14] Unlike PAMs, orthosteric agonists directly bind to and activate the
  receptor at the same site as the natural ligand. The high selectivity for the M4 receptor is
  designed to minimize off-target effects.[1]
- ML-007: Developed by Maplight Therapeutics, ML-007 is a muscarinic M1/M4 receptor agonist.[15][16] Preclinical data suggest it has potent agonist activity at both receptor subtypes.[15]
- NMRA-861: Developed by Neumora Therapeutics, NMRA-861 is a highly potent and selective M4 muscarinic receptor positive allosteric modulator (PAM).[17]

Below is a diagram illustrating the different mechanisms of action of these M4 agonists.





Click to download full resolution via product page

Caption: Mechanisms of action of different M4 agonists.

## Preclinical Data: A Look at Potency and Selectivity

Detailed preclinical data on receptor binding affinity and functional activity are crucial for comparing the pharmacological profiles of these M4 agonists. While comprehensive head-to-head studies are not publicly available, data from various sources provide insights into their properties.



| Compound                  | Target(s)     | Mechanism                        | Key Preclinical<br>Findings                                                                                                                                                                             |
|---------------------------|---------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Xanomeline                | M1/M4 Agonist | Orthosteric Agonist              | Demonstrates antipsychotic-like efficacy in animal models of psychosis. [18] These effects are absent in M4 knockout mice.[18]                                                                          |
| Emraclidine (CVL-<br>231) | M4 PAM        | Positive Allosteric<br>Modulator | Selectively enhances M4 receptor activity in response to acetylcholine.[11] Designed for a favorable balance of potency and brain penetration.[19]                                                      |
| NBI-1117568               | M4 Agonist    | Selective Orthosteric<br>Agonist | Shows high selectivity for the M4 receptor in preclinical studies.[1]                                                                                                                                   |
| ML-007                    | M1/M4 Agonist | Orthosteric Agonist              | In vitro assays show stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[15] Preclinical efficacy in psychosis models is dependent on both M1 and M4 receptors.[16] |
| NMRA-861                  | M4 PAM        | Positive Allosteric<br>Modulator | A highly potent and selective PAM of the M4 receptor.[17]                                                                                                                                               |



#### **Experimental Protocols:**

- Receptor Binding Assays: Typically, these assays involve radioligand binding to cell
  membranes expressing the target receptor (e.g., CHO or HEK293 cells). The affinity of the
  test compound is determined by its ability to displace the radioligand, and the results are
  expressed as the inhibition constant (Ki).
- Functional Assays: These assays measure the functional response of the receptor to the compound. For agonists, this is often measured as the half-maximal effective concentration (EC50) in assays that detect downstream signaling events, such as calcium mobilization or GTPyS binding.

## Clinical Trial Data: Efficacy and Safety in Schizophrenia

The clinical development programs for these M4 agonists have yielded a wealth of data on their efficacy and safety in patients with schizophrenia. The primary endpoint in most of these trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.



| Drug                            | Phase of<br>Development | Key Efficacy<br>Results                                                                                                                                                                                                             | Key Safety and<br>Tolerability<br>Findings                                                                                                                          |
|---------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| KarXT (xanomeline-<br>trospium) | Approved                | Statistically significant and clinically meaningful improvements in PANSS total scores compared to placebo in Phase 2 and 3 trials.[20]                                                                                             | Generally well- tolerated. Common adverse events include nausea, vomiting, constipation, and headache.[5] The incidence of extrapyramidal symptoms (EPS) is low.[4] |
| Emraclidine (CVL-<br>231)       | Phase 2                 | Did not meet the primary endpoint of a statistically significant improvement in PANSS total score compared to placebo in the EMPOWER-1 and EMPOWER-2 trials.[10][21][22][23]                                                        | Was well-tolerated with a safety profile comparable to Phase 1b trials.[10][22] Common adverse events included headache, dry mouth, and dyspepsia.[10] [22]         |
| NBI-1117568                     | Phase 3                 | Phase 2 trial met its primary endpoint, showing a statistically significant and clinically meaningful reduction in PANSS total score at the 20 mg once-daily dose.  [14][24] The placeboadjusted mean reduction was 7.5 points.[24] | Generally safe and well-tolerated.[24] Low rates of gastrointestinal and cardiovascular side effects.[14][24] No significant weight gain compared to placebo. [24]  |



#### Experimental Protocols for Clinical Trials:

The clinical trials for these M4 agonists are typically randomized, double-blind, placebocontrolled studies conducted in adult patients with a diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.

- Inclusion Criteria: Generally include a confirmed diagnosis of schizophrenia (e.g., according to DSM-5 criteria), a minimum PANSS total score at baseline (e.g., >80), and the ability to provide informed consent.
- Exclusion Criteria: Often include a history of substance use disorder within a specified period, significant unstable medical conditions, and use of other antipsychotic medications during the trial.
- Primary Endpoint: The change from baseline in the PANSS total score at a predefined time point (e.g., week 6).
- Secondary Endpoints: May include changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression-Severity (CGI-S) scale, and measures of cognitive function.
- Safety Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

Below is a workflow diagram for a typical Phase 2/3 clinical trial for an M4 agonist in schizophrenia.





Click to download full resolution via product page

Caption: Typical clinical trial workflow for M4 agonists.

### **Future Directions and Unmet Needs**



The development of M4 agonists represents a significant advancement in the pharmacotherapy of schizophrenia. However, several questions and unmet needs remain:

- Long-term Efficacy and Safety: While short-term data are promising for some agents, long-term studies are needed to establish their sustained efficacy and safety profile.
- Impact on Negative and Cognitive Symptoms: A major unmet need in schizophrenia treatment is the management of negative and cognitive symptoms. The pro-cognitive potential of M1/M4 agonists like KarXT is of particular interest and requires further investigation.[4]
- Head-to-Head Comparisons: Direct comparative trials between different M4 agonists and between M4 agonists and current standard-of-care antipsychotics will be crucial to determine their relative efficacy and tolerability.
- Patient Stratification: Identifying patient populations who are most likely to respond to M4targeted therapies could optimize treatment outcomes.

In conclusion, the M4 receptor has emerged as a highly promising target for the development of novel antipsychotics. The diverse pharmacological approaches of the M4 agonists currently in development, from dual M1/M4 agonists to selective PAMs and orthosteric agonists, offer a range of potential therapeutic options. As more data from ongoing and future clinical trials become available, a clearer picture of the role of these agents in the management of schizophrenia will emerge, potentially heralding a new era of personalized and more effective treatment for this debilitating illness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]



- 3. hcplive.com [hcplive.com]
- 4. jmcp.org [jmcp.org]
- 5. KarXT for schizophrenia—effectiveness and value: A summary from the Institute for Clinical and Economic Review's New England Comparative Effectiveness Public Advisory Council -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. IUPHAR Review on muscarinic M1 and M4 receptors as drug treatment targets relevant to the molecular pathology of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Novel Compounds in the Treatment of Schizophrenia—A Selective Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. CVL-231 for Schizophrenia · Info for Participants · Phase Phase 1 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 13. CVL-231 Phase Ib Trial Result | SIRS 2024 [delveinsight.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase 1 Trial Begins for Neumora's Novel Schizophrenia Drug NMRA-861 | NMRA Stock News [stocktitan.net]
- 18. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmexec.com [pharmexec.com]
- 22. news.abbvie.com [news.abbvie.com]



- 23. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 24. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [M4 Agonists in Schizophrenia: A Comparative Review of a New Therapeutic Frontier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619929#comparative-review-of-m4-agonists-in-development-for-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com